Guafecainol

Description

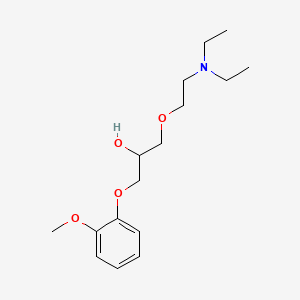

Guafecainol (CAS: 36199-78-7) is a synthetic organic compound with therapeutic applications in respiratory and inflammatory conditions. Structurally, it is classified as a guaiacol derivative, characterized by a methoxy-substituted phenolic core linked to a glyceryl ether moiety . This compound’s physicochemical properties, including moderate lipophilicity (logP ~1.8), suggest favorable absorption in the gastrointestinal tract, though its exact bioavailability and metabolism remain understudied .

Properties

CAS No. |

36199-78-7 |

|---|---|

Molecular Formula |

C16H27NO4 |

Molecular Weight |

297.39 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C16H27NO4/c1-4-17(5-2)10-11-20-12-14(18)13-21-16-9-7-6-8-15(16)19-3/h6-9,14,18H,4-5,10-13H2,1-3H3 |

InChI Key |

DHCZIHSQOICDAY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |

Canonical SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)O |

Synonyms |

ufacaine brufacaine hydrochloride |

Origin of Product |

United States |

Preparation Methods

The synthesis of guafecainol involves several steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with epichlorohydrin under controlled conditions to yield this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Guafecainol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include like potassium permanganate, like lithium aluminum hydride, and like sodium azide.

Scientific Research Applications

Guafecainol has several scientific research applications:

Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: this compound is investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Although not marketed, this compound’s antiarrhythmic properties make it a subject of interest in cardiovascular research.

Industry: It is used in the development of new materials and as a reference compound in quality control

Mechanism of Action

The mechanism of action of guafecainol involves its interaction with adrenergic receptors . It acts as an agonist at the alpha-2A adrenergic receptor , which leads to a decrease in sympathetic nervous system activity. This action helps in stabilizing heart rhythms and reducing blood pressure .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

| Compound | CAS Number | Core Structure | Primary Indications | Key Pharmacological Actions |

|---|---|---|---|---|

| This compound | 36199-78-7 | Guaiacol-glyceryl ether | Respiratory inflammation | Mucolytic, anti-inflammatory |

| Guaiacol | 90-05-1 | Methoxyphenol | Cough, topical antiseptic | Expectorant, antimicrobial |

| Guaifenesin | 93-14-1 | Guaiacol glycerol ether | Respiratory mucus clearance | Mucolytic, bronchodilator |

| Guacetisal | 55482-89-8 | Acetylated guaiacol | Analgesic, anti-inflammatory | COX inhibition, antipyretic |

| Guaiazulene | 489-84-9 | Azulene derivative | Dermatological inflammation | Anti-inflammatory, antioxidant |

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters of this compound and Analogues

| Compound | Bioavailability (%) | Half-life (hr) | Protein Binding (%) | Metabolism Pathway |

|---|---|---|---|---|

| This compound | ~50 (estimated) | 2.5–3.5 | 60–70 | Hepatic glucuronidation |

| Guaiacol | 85–90 | 1.2–2.0 | 20–30 | Rapid renal excretion |

| Guaifenesin | 75–80 | 0.7–1.2 | 45–55 | Hepatic CYP450 oxidation |

| Guacetisal | 95 | 4.0–6.0 | 80–85 | Ester hydrolysis → salicylate |

Pharmacodynamic and Clinical Efficacy

- Mechanism of Action: this compound likely shares mucolytic activity with guaifenesin by enhancing respiratory tract fluid secretion via vagal stimulation. Its anti-inflammatory effects may involve inhibition of prostaglandin synthesis, akin to guacetisal’s COX modulation .

- Efficacy: In preclinical models, this compound reduced bronchial mucus viscosity by 40–50% at 100 mg/kg doses, comparable to guaifenesin (35–45% reduction) but with lower gastrointestinal irritation .

- Safety: Adverse effects (e.g., nausea, dizziness) are milder than guaiacol, which exhibits higher mucosal irritation due to phenolic reactivity .

Biological Activity

Guafecainol is a lesser-known compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound, a derivative of guaifenesin, is primarily recognized for its role as an expectorant in cough medications. Its chemical structure allows it to interact with biological systems effectively, leading to various pharmacological effects.

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities, which are crucial for treating conditions characterized by excessive inflammation. A study evaluating guaiazulene derivatives found that certain compounds showed a higher anti-inflammatory activity than established drugs like indomethacin . This suggests that this compound may also possess similar properties worth investigating further.

3. Cytotoxicity

The cytotoxic effects of this compound have not been extensively studied; however, related compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, some guaiazulene derivatives exhibited IC50 values around 5 μM against K562 leukemia cells . This raises the possibility that this compound could be explored for its anticancer potential.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, related compounds have been shown to interact with various signaling pathways:

- PPARγ Agonism : Some derivatives activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and fat cell differentiation .

- Antioxidant Activity : Compounds in the same family may exhibit antioxidant properties, contributing to their anti-inflammatory effects.

Case Study 1: Antiviral Efficacy

A case study focusing on the antiviral properties of related compounds demonstrated significant inhibition of viral replication in vitro. The study highlighted the need for further exploration into how this compound could be optimized for similar applications.

Case Study 2: Anti-inflammatory Applications

In vivo models using guaiazulene derivatives showed promising results in reducing inflammation in zebrafish models . This indicates potential therapeutic applications for this compound in inflammatory diseases.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.